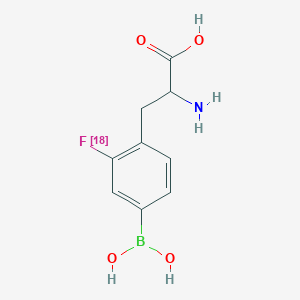

4-Borono-2-fluoro-L-phenylalanine

Description

Properties

CAS No. |

133921-60-5 |

|---|---|

Molecular Formula |

C14H13F17O |

Molecular Weight |

226 g/mol |

IUPAC Name |

2-amino-3-(4-borono-2-(18F)fluoranylphenyl)propanoic acid |

InChI |

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1 |

InChI Key |

GGGVVBGRTWMSPX-KXMUYVCJSA-N |

SMILES |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |

Isomeric SMILES |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)[18F])(O)O |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |

Synonyms |

(18F)-(10B)-L-BPA 18F-10B-FBPA 4-BF-Phe 4-borono-2-(18F)fluoro-DL-phenylalanine 4-borono-2-fluoro-L-phenylalanine 4-borono-2-fluorophenylalanine fluoroboronophenylalanine |

Origin of Product |

United States |

Significance in Boron Neutron Capture Therapy Bnct Research

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a two-step process. First, a boron-containing compound is administered to a patient, which is designed to accumulate preferentially in tumor cells. Subsequently, the tumor is irradiated with a beam of low-energy neutrons. These neutrons are captured by the boron-10 (B1234237) (¹⁰B) atoms, leading to a nuclear reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei. These particles have a very short range, approximately the diameter of a single cell, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue.

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to the tumor. 4-Borono-L-phenylalanine (BPA), a similar compound to FBPA, is a widely used boron delivery agent in clinical BNCT. snmjournals.orgkyoto-u.ac.jp Research has focused on FBPA as a surrogate marker to predict the concentration and distribution of BPA in tumors. snmjournals.org Studies have shown that FBPA is transported into cells, including tumor cells, primarily via the L-type amino acid transporter (LAT1). nih.govnih.gov This transporter is often overexpressed in various types of cancer cells, which facilitates the preferential accumulation of FBPA, and by extension BPA, in malignant tissues. mdpi.com

The rationale for using FBPA in BNCT research is based on the similar biological behavior of FBPA and BPA. nih.gov Numerous in vitro and in vivo studies have demonstrated a strong correlation between the uptake of FBPA and BPA in various cancer cell lines and animal models. snmjournals.orgnih.gov This correlation allows researchers to use FBPA as a predictive tool to estimate the potential effectiveness of BNCT with BPA for a particular tumor.

Role As a Positron Emission Tomography Pet Tracer for Boron Delivery Agent Research

Strategies for Synthesis of [18F]this compound

The introduction of the radioactive fluorine-18 (18F) isotope into the 4-boronophenylalanine (BPA) molecule can be achieved through two primary routes: electrophilic fluorination and nucleophilic radiofluorination.

Electrophilic Fluorination Routes utilizing [18F]F2 and [18F]CH3COOF

Electrophilic fluorination has been the conventional and more established method for the synthesis of [18F]FBPA. This approach involves the direct reaction of an electrophilic fluorinating agent, such as gaseous [18F]F2 or the more selective [18F]acetylhypofluorite ([18F]CH3COOF), with the precursor L-BPA. nih.govmdpi.com

The production of [18F]F2 can be achieved through several nuclear reactions, including the 20Ne(d,α)18F reaction, which requires a cyclotron with significant deuteron (B1233211) beam energy. nih.govnih.gov However, this method often results in low activity yields of [18F]F2 and consequently, low molar activities of the final [18F]FBPA product. nih.govnih.gov To address this, the 18O(p,n)18F nuclear reaction using either [18O]O2 gas or [18O]H2O has been employed to produce [18F]F2 with higher radioactivity. nih.govnih.gov The produced [18F]F2 gas can then be used directly or, more commonly, converted to [18F]CH3COOF by passing it through a sodium acetate (B1210297) column. iaea.orgnih.gov This conversion is favored as [18F]CH3COOF generally offers higher selectivity and leads to fewer byproducts compared to [18F]F2. nih.govspringermedizin.de

The direct fluorination of L-BPA with these electrophilic agents typically occurs in a strong acid, such as trifluoroacetic acid (TFA), which serves as the reaction solvent. nih.govsnmjournals.org While effective, this method is often associated with low to moderate radiochemical yields, generally in the range of 20-35%. snmjournals.orgnih.gov The use of [18F]CH3COOF can lead to deboronation byproducts, including 2-[18F]fluorophenylalanine, 3-[18F]fluorophenylalanine, and 4-[18F]fluorophenylalanine. springermedizin.de

Nucleophilic Radiofluorination Approaches

More recently, nucleophilic radiofluorination methods have been explored as a promising alternative to overcome the limitations of electrophilic routes, such as low yields and the use of carrier-added [18F]F2. snmjournals.orgrsc.org These methods utilize no-carrier-added (n.c.a.) [18F]fluoride, which is readily available from the 18O(p,n)18F nuclear reaction on [18O]H2O. researchgate.net

One notable nucleophilic approach involves a copper-mediated radiofluorination of a protected diarylborinic acid precursor. snmjournals.orgrsc.org This multi-step synthesis requires the preparation of a suitable precursor, followed by the nucleophilic fluorination reaction, and subsequent deprotection steps to yield [18F]FBPA. snmjournals.org Although the synthesis is more complex, it offers the potential for higher radiochemical yields and specific activities. For instance, a total yield of 20-24% (decay corrected) has been reported for [18F]FBPA using this method. snmjournals.org Another approach has focused on the use of novel aryldiboron precursors for a reliable copper-mediated nucleophilic radiosynthesis. rsc.org

Optimization of Radiosynthesis Parameters

To improve the efficiency and reliability of [18F]FBPA synthesis, significant research has focused on optimizing various reaction parameters.

Precursor Optimization and Selection

In the context of nucleophilic fluorination, the development of novel precursors is a key area of research. Aryldiboron precursors and other specifically designed boron ester precursors are being synthesized to facilitate efficient copper-mediated radiofluorination. snmjournals.orgrsc.org

| Precursor | Synthetic Route | Reported Radiochemical Yield (RCY) | Reference |

| L-BPA | Electrophilic ([18F]F2 or [18F]CH3COOF) | 25-35% | nih.gov |

| L-BPA | Electrophilic ([18F]CH3COOF) | 20-35% | snmjournals.org |

| N-Boc-BPA(OBu)t | Electrophilic ([18F]CH3COOF) | ~80% (based on [18F]AcOF) | snmjournals.org |

| Boron ester precursor | Nucleophilic (Copper-mediated) | 20-24% (total yield) | snmjournals.org |

| Aryldiboron precursors | Nucleophilic (Copper-mediated) | Not specified | rsc.org |

Reaction Condition Refinement

Fine-tuning the reaction conditions is crucial for maximizing the radiochemical yield and purity of [18F]FBPA. In electrophilic fluorination using [18F]F2 produced from the 20Ne(d,α)18F reaction, several parameters have been optimized. It was found that conducting two 5-minute pre-irradiations before the main [18F]F2 production run leads to a more stable output. nih.gov The concentration of the carrier F2 gas in the neon target is also critical, with a range of 0.15-0.2% being preferable. nih.gov Furthermore, maintaining an L-BPA-to-F2 ratio greater than 2 was found to improve the radiochemical yield. nih.gov

For syntheses utilizing [18F]CH3COOF, the flow rate of the recovery gas for [18F]F2 has been studied, with a higher flow rate of 600 ml/min showing better conversion to [18F]CH3COOF compared to 150 ml/min. snmjournals.org The reaction time and temperature are also key variables. In a copper-mediated nucleophilic synthesis, the reaction vial was heated at 110 °C for 20 minutes for the fluorination step. snmjournals.org The subsequent borylation and hydrolysis steps also have specific heating and time requirements. snmjournals.org The choice of solvent has also been shown to be important, with aprotic solvents like chloroform (B151607) demonstrating a significant advantage in certain electrophilic fluorination protocols. snmjournals.org

| Parameter | Optimized Condition | Impact | Reference |

| Pre-irradiation | Two 5-minute runs | Stable production of [18F]F2 | nih.gov |

| Carrier F2 Concentration | 0.15-0.2% in Ne | Preferable for high RCY | nih.gov |

| L-BPA-to-F2 Ratio | > 2 | Increased RCY | nih.gov |

| [18F]F2 Recovery Gas Flow Rate | 600 ml/min | Higher conversion to [18F]CH3COOF | snmjournals.org |

| Reaction Solvent (Electrophilic) | Chloroform (with protected precursor) | Increased RCY | snmjournals.org |

| Reaction Temperature (Nucleophilic) | 110 °C (fluorination step) | Effective for copper-mediated reaction | snmjournals.org |

Radiochemical Yield and Purity Assessment

The success of any radiosynthesis is ultimately determined by the radiochemical yield (RCY) and purity of the final product. For [18F]FBPA, these parameters are crucial for its potential clinical use.

In electrophilic fluorination methods, the decay-corrected RCY of [18F]FBPA based on the starting [18F]F2 can vary. One optimized method using [18F]CH3COOF reported a decay-corrected RCY of 12.2 ± 0.1% based on [18F]F2, with a final radioactivity of 4.72 ± 0.34 GBq. nih.goviaea.org Another study focusing on the optimization of the 20Ne(d,α)18F route reported an average activity yield of 1200 ± 160 MBq with an RCY of 33.1 ± 3.8% based on the trapped [18F]AcOF. nih.gov A method developed by Mairinger et al. using a [18O]O2 gas-recycling system and [18F]F2 as the labeling agent achieved a radioactivity of 5.3 ± 1.2 GBq with an RCY of 8.5 ± 2.0%. nih.govspringermedizin.ded-nb.info

High radiochemical purity is consistently achieved across different methods, with values typically exceeding 99%. nih.goviaea.orgnih.gov For instance, a method using [18F]CH3COOF reported a radiochemical purity of 99.3 ± 0.1%. nih.goviaea.orgd-nb.info Even after 6 hours, the purity remained high at 98.6 ± 0.2%. d-nb.info Nucleophilic methods also report high radiochemical purity of over 99%. rsc.org

| Synthesis Method | Radiochemical Yield (RCY) | Radiochemical Purity | Reference |

| Direct electrophilic fluorination ([18F]AcOF or [18F]F2) | 25-35% | >99% | nih.gov |

| Electrophilic ([18F]CH3COOF from [18O]O2 single-use) | 12.2 ± 0.1% (based on [18F]F2) | 99.3 ± 0.1% | nih.goviaea.orgd-nb.info |

| Electrophilic ([18F]AcOF from 20Ne(d,α)18F) | 33.1 ± 3.8% (based on [18F]AcOF) | Not specified | nih.gov |

| Electrophilic ([18F]F2 from [18O]O2 gas-recycling) | 8.5 ± 2.0% | 98 ± 1% | nih.govspringermedizin.ded-nb.info |

| Nucleophilic (Copper-mediated) | 20-24% (total yield) | >99% | snmjournals.orgrsc.org |

Molar Activity Studies

The molar activity of a radiotracer, such as 18F-labeled this compound ([18F]FBPA), is a critical parameter for positron emission tomography (PET). It is defined as the amount of radioactivity per mole of the compound and is typically expressed in gigabecquerels per micromole (GBq/µmol) or gigabecquerels per millimole (GBq/mmol). High molar activity is crucial as it allows for the administration of a sufficient amount of radioactivity for imaging while keeping the mass of the injected compound low. This minimizes the potential for pharmacological effects and avoids saturation of the biological targets, such as amino acid transporters, which are essential for the uptake of [18F]FBPA into tumor cells. nih.govrug.nl The development of synthetic methodologies for [18F]FBPA has seen a continuous effort to improve molar activity, thereby enhancing its quality as a PET probe for Boron Neutron Capture Therapy (BNCT).

Research Findings

Early synthetic routes for [18F]FBPA relied on electrophilic fluorination using carrier-added [18F]F2 gas. One of the initial methods produced [18F]F2 via the 20Ne(d,α)18F nuclear reaction, which was then converted to [18F]acetylhypofluorite for the labeling of 4-borono-L-phenylalanine (BPA). nih.gov This approach, however, required a cyclotron with a relatively high deuteron beam energy and resulted in limited yields of [18F]F2. nih.gov Consequently, the molar activities of the resulting [18F]FBPA were quite low, ranging from 20 to 130 MBq/µmol (or 0.02 to 0.13 GBq/µmol). nih.gov Another study using a similar electrophilic substitution method with [18F]F2 or [18F]acetylhypofluorite ([18F]AcOF) reported radiochemical yields of 25-35% with a radiochemical purity exceeding 99%. nih.govosti.gov

To achieve higher molar activities, subsequent research focused on producing [18F]F2 through the 18O(p,n)18F nuclear reaction, which can be performed even with smaller, proton-only accelerators. nih.gov This second-generation method significantly improved the activity yields of [18F]FBPA to a range of 2000–5300 MBq. nih.gov One particular study that developed a method using [18O]O2 as the target gas in a recycling system reported producing [18F]FBPA with a radioactivity of 5.3 ± 1.2 GBq and a molar activity of 257 ± 37 GBq/mmol. nih.govd-nb.info The radiochemical yield based on [18F]F2 was 8.5 ± 2.0%, with a radiochemical purity of 98 ± 1%. nih.govd-nb.info

Further refinements have aimed to enhance both the stability and practicality of the synthesis. A recent development combined the use of a single-use [18O]O2 gas system with the conversion of the produced [18F]F2 into the [18F]CH3COOF labeling agent. nih.govnih.gov This method successfully produced [18F]FBPA with a radioactivity of 4.72 ± 0.34 GBq, a decay-corrected radiochemical yield of 12.2 ± 0.1%, and a radiochemical purity of 99.3 ± 0.1%. nih.govd-nb.infonih.gov The molar activity achieved with this improved method was 231 ± 22 GBq/mmol. nih.govd-nb.infonih.gov This approach not only improved the radiochemical yield but also provided high molar activity and purity, making it a more stable and practical option compared to methods that rely on [18O]O2 gas-recycling systems. d-nb.infonih.gov

The quest for even higher molar activity continues, with researchers anticipating the development of a third-generation synthesis via nucleophilic fluorination using no-carrier-added 18F-fluoride. nih.gov Such a method could potentially achieve the high activity amounts and molar activities characteristic of other widely used PET tracers like [18F]FDG. nih.gov

The following tables summarize the molar activity and other key parameters from various [18F]FBPA synthesis studies.

Table 1: Molar Activity and Radiochemical Data for [18F]FBPA from Various Synthesis Methods

| Synthesis Route | Molar Activity | Radioactivity | Radiochemical Yield | Radiochemical Purity | Reference |

|---|---|---|---|---|---|

| Electrophilic fluorination via 20Ne(d,α)18F | 20–130 MBq/µmol | 440–1200 MBq | Not Reported | Not Reported | nih.gov |

| Direct fluorination with [18F]AcOF or [18F]F2 | Not Reported | Not Reported | 25-35% | >99% | nih.govosti.gov |

| 18O(p,n)18F using [18O]O2 recycling system | 257 ± 37 GBq/mmol | 5.3 ± 1.2 GBq | 8.5 ± 2.0% | 98 ± 1% | nih.govd-nb.info |

Table 2: Detailed Findings from an Improved Synthesis Method

| Parameter | Value | Reference |

|---|---|---|

| Starting Material Radioactivity | ||

| [18F]F2 (mean) | 55.0 ± 3.3 GBq | nih.govnih.gov |

| [18F]CH3COOF (mean) | 21.6 ± 1.4 GBq | nih.govnih.gov |

| Final Product ([18F]FBPA) | ||

| Radioactivity (at end of synthesis) | 4.72 ± 0.34 GBq | nih.govd-nb.infonih.gov |

| Radiochemical Yield (decay-corrected) | 12.2 ± 0.1% | nih.govd-nb.infonih.gov |

| Molar Activity | 231 ± 22 GBq/mmol | nih.govd-nb.infonih.gov |

| Radiochemical Purity (at end of synthesis) | 99.3 ± 0.1% | nih.govd-nb.infonih.gov |

Cellular and Molecular Transport Mechanisms of 4 Borono 2 Fluoro L Phenylalanine

Role of L-type Amino Acid Transporters (LATs)

L-type amino acid transporters are the principal mediators of FBPA uptake into tumor cells. nih.govsnmjournals.org These transporters are responsible for carrying large, neutral, or aromatic amino acids across the cell membrane. kanazawa-u.ac.jp In many types of cancer, the expression of LATs, particularly the LAT1 subtype, is significantly upregulated to meet the increased demand for amino acids required for rapid cell growth and proliferation. nih.govnih.gov

Research has demonstrated that the uptake of FBPA in human glioblastoma cells is predominantly facilitated by system L transporters, accounting for 74.5% to 81.1% of the total uptake. kanazawa-u.ac.jpepa.gov This is in contrast to other amino acid tracers like ¹⁴C-methionine, where system L plays a less dominant role (48.3%–59.4% of total uptake). kanazawa-u.ac.jpepa.gov Inhibition experiments using 2-aminobicyclo-(2.2.1)-heptane-2-carboxylic acid (BCH), a specific inhibitor of system L, have confirmed the major involvement of this transporter system in FBPA uptake. snmjournals.orgkanazawa-u.ac.jp

Specificity for LAT1 Subtype

Among the different isoforms of LATs, the LAT1 subtype is of particular interest due to its high expression in various cancer cells and its high affinity for FBPA. nih.govnih.goviaea.orgmdpi.com Studies have shown a direct correlation between FBPA uptake and the expression of LAT1. kanazawa-u.ac.jpnih.gov In human embryonic kidney 293 (HEK293) cells, the uptake of ¹⁸F-FBPA was found to be specific for the LAT1 subtype. nih.gov

The affinity of FBPA for LAT1 is significantly higher than for other LAT subtypes. The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity, was found to be 197 µM for LAT1 and 2810 µM for LAT2, indicating a much stronger interaction between FBPA and LAT1. nih.gov This high specificity of FBPA for LAT1 is a key factor in its selective accumulation in tumor tissues. nih.govmdpi.com

Comparison with other Amino Acid Transporter Systems (e.g., System A, System ASC)

While system L is the primary transporter for FBPA, other amino acid transporter systems, such as System A and System ASC, play a more significant role in the uptake of other amino acids like methionine. kanazawa-u.ac.jp In human glioblastoma cells, System A and ASC contributed to the uptake of ¹⁴C-methionine, whereas their contribution to FBPA uptake was minimal. kanazawa-u.ac.jpepa.gov For instance, in U-87MG cells, System ASC was responsible for 28.8% of ¹⁴C-methionine uptake, and in T98G cells, System A contributed to 22.7% of its uptake. kanazawa-u.ac.jp In contrast, the contribution of these other transport systems to FBPA uptake was only between 1.9% and 6.9%. kanazawa-u.ac.jp This highlights the high selectivity of FBPA for the System L transport pathway.

Stereospecificity of Transport: L-enantiomer vs. D-enantiomer

The transport of FBPA is stereospecific, with a clear preference for the L-enantiomer over the D-enantiomer. The L-type amino acid transporters are inherently selective for L-amino acids, which are the natural building blocks of proteins. This preference for the L-isomer is a critical aspect of its biological activity and targeted delivery to cancer cells.

Factors Influencing Cellular Uptake

Several factors can influence the cellular uptake of FBPA, including the pre-treatment of cells with other amino acids and the rate of DNA synthesis within the cells.

Influence of Amino Acid Pre-treatment (e.g., L-Tyrosine, L-Phenylalanine)

Pre-loading cells with certain L-type amino acids, such as L-tyrosine and L-phenylalanine, can enhance the subsequent uptake of FBPA. nih.govnih.gov This phenomenon is attributed to the stimulation of an exchange mechanism where the intracellular accumulation of the pre-loaded amino acid drives the transport of extracellular FBPA into the cell. nih.gov

For example, pre-treatment with L-tyrosine has been shown to increase the uptake of a BPA analogue, 4-borono-2-[F-18]fluoro-L-phenylalanine, by 1.34-fold in human hepatocellular carcinoma cells and 1.57-fold in mouse melanoma cells. nih.gov Similarly, pre-treatment with L-phenylalanine enhanced BPA uptake in a normal cell line. nih.gov However, the effect of pre-treatment can vary depending on the cell line. In a non-small cell lung carcinoma cell line, L-tyrosine pre-treatment enhanced BPA uptake, while L-phenylalanine pre-treatment did not show a statistically significant effect. nih.gov

Effect of Amino Acid Pre-treatment on BPA Analogue Uptake

| Cell Line | Pre-treatment Amino Acid | Fold Increase in Uptake |

|---|---|---|

| Human Hepatocellular Carcinoma (HuH-7) | L-Tyrosine | 1.34 |

| Mouse Melanoma (B16-F1) | L-Tyrosine | 1.57 |

| Human Colorectal Adenocarcinoma (CaCo-2) | L-Tyrosine | 1.04 |

| Normal Chinese Hamster Lung Fibroblast (V79-4) | L-Phenylalanine | 1.46 |

| Normal Chinese Hamster Lung Fibroblast (V79-4) | L-Tyrosine | 2.04 |

Correlation with DNA Synthesis Activity

The accumulation of FBPA in tumors has been found to be primarily related to the activity of DNA synthesis. nih.gov This suggests that the uptake of FBPA is higher in rapidly proliferating cells, which have a high demand for amino acids for protein and DNA synthesis. This correlation further supports the role of FBPA as a marker for metabolic activity in tumors.

Preclinical Research Applications and Biological Characterization of 4 Borono 2 Fluoro L Phenylalanine

In Vitro Studies in Cell Culture Models

In vitro studies have been fundamental in elucidating the cellular uptake mechanisms and specificity of 4-borono-2-fluoro-L-phenylalanine in various cancer cell lines. These studies provide a foundational understanding of its behavior at the cellular level.

Investigations in Various Cancer Cell Lines (e.g., Glioblastoma, Melanoma, Carcinoma)

The uptake of the radiolabeled form of L-FBPA, 18F-FBPA, has been investigated in a range of human cancer cell lines. In human glioblastoma cell lines such as A172, T98G, and U-87MG, it was found that the L-type amino acid transporter (LAT) system was predominantly responsible for the uptake of 18F-FBPA, accounting for 74.5% to 81.1% of the total uptake. nih.govepa.gov This uptake showed a correlation with the expression of LAT1. nih.govepa.gov Further studies in five glioblastoma cell lines, one epidermoid carcinoma cell line, and one squamous cell carcinoma cell line confirmed that the uptake of 18F-FBPA was significantly inhibited by a system L-specific substrate, indicating its reliance on this transport mechanism. snmjournals.org

Research has also demonstrated that the accumulation of 18F-FBPA is generally higher in melanoma cells compared to non-melanoma tumor cells in culture. nih.govresearchgate.netnih.gov In a study involving murine B16 melanoma cells, a high uptake of [18F]FBPA was observed. nih.gov This preferential accumulation in melanoma is a significant finding for its potential diagnostic and therapeutic applications. Additionally, investigations into FM3A mammary carcinoma cells in mice have shown accumulation of [18F]FBPA within the first two hours of exposure. nih.gov

| Cell Line | Cancer Type | Key Findings | Primary Transport System | Reference |

|---|---|---|---|---|

| A172, T98G, U-87MG | Glioblastoma | 18F-FBPA uptake is predominantly mediated by the LAT system (74.5%-81.1% of total uptake) and correlates with LAT1 expression. | System L | nih.govepa.gov |

| Various Glioblastoma, Epidermoid Carcinoma, Squamous Cell Carcinoma | Glioblastoma, Carcinoma | Uptake of 18F-FBPA is significantly inhibited by a system L-specific substrate. | System L | snmjournals.org |

| B16 Melanoma | Melanoma | High uptake of [18F]FBPA observed. | Not specified | nih.gov |

| FM3A | Mammary Carcinoma | Accumulation of [18F]FBPA observed in the first 2 hours. | Not specified | nih.gov |

Comparative Uptake Studies with Other Amino Acid Tracers ([¹⁴C]-BPA, [¹⁴C]-Methionine)

Comparative studies have been crucial in positioning this compound relative to other amino acid tracers. When comparing the uptake of 18F-FBPA with [14C]-labeled L-p-boronophenylalanine ([14C]-BPA) in various cancer cell lines, a significant correlation was found between their uptake levels after a 5-minute incubation period. snmjournals.org This suggests that 18F-FBPA can act as a reliable surrogate marker for BPA. snmjournals.org Both 18F-FBPA and 14C-BPA uptake were significantly inhibited by a system L-specific substrate, confirming they share a similar transport mechanism. snmjournals.org

In contrast, a comparison with [14C]-Methionine in human glioblastoma cells revealed differences in transport. nih.govepa.gov While system L was the main transporter for both, its contribution to [14C]-Methionine uptake was lower (48.3%-59.4%) than for 18F-FBPA. nih.govepa.gov Furthermore, systems A and ASC also contributed to the uptake of [14C]-Methionine. nih.govepa.gov Inhibition experiments showed that while BPA significantly reduced 18F-FBPA uptake, a considerable portion (31%-42%) of [14C]-Methionine uptake was through BPA-insensitive transporters. nih.govepa.gov These findings suggest that 18F-FBPA is more selective for the system L transporter compared to [14C]-Methionine. nih.govkanazawa-u.ac.jp

| Tracer Compared | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| [14C]-BPA | Glioblastoma, Epidermoid Carcinoma, Squamous Cell Carcinoma | Significant correlation in uptake between 18F-FBPA and [14C]-BPA. Both are primarily transported by System L. | snmjournals.org |

| [14C]-Methionine | Human Glioblastoma (A172, T98G, U-87MG) | System L is the main transporter for both, but its contribution is less for [14C]-Methionine. Systems A and ASC also contribute to [14C]-Methionine uptake. A significant portion of [14C]-Methionine uptake is BPA-insensitive. | nih.govepa.gov |

In Vivo Studies using Animal Models

Animal models have been instrumental in evaluating the in vivo behavior of this compound, providing insights into its tumor-targeting capabilities, biodistribution, and accumulation in various tissues.

Tumor-Bearing Animal Models (e.g., Glioma, Melanoma Xenografts)

In vivo studies have consistently demonstrated the tumor-imaging potential of 18F-FBPA in various animal models. nih.govresearchgate.netnih.gov In glioma-bearing animal models, such as rats with F98 glioma xenografts, 18F-FBPA showed specific tumor uptake. researchgate.netnih.gov Studies using LN-229 human glioma-bearing mice also indicated high tumor uptake of 18F-FBPA. snmjournals.org

Animal models of melanoma have also been extensively used. High uptake of L-[18F]FBPA was observed in murine B16 melanoma and Greene's melanoma No. 179 in hamsters. nih.gov In fact, the accumulation of 18F-FBPA has been shown to be higher in melanomas than in non-melanoma tumors in these models. nih.govresearchgate.netnih.gov For instance, in hamster models, the melanotic Greene's melanoma No. 179 showed a 1.7 times higher uptake of [18F]FBPA compared to the amelanotic Greene's melanoma No. 178. nih.gov Furthermore, whole-body autoradiography using [18F]FBPA in mice with B16 tumors provided clear tumor images. nih.gov Studies in mice with FM3A mammary carcinoma also demonstrated the accumulation of [18F]FBPA in the tumor. nih.gov

Biodistribution and Accumulation Patterns in Specific Organs and Tissues

Biodistribution studies in animal models have provided a comprehensive picture of where this compound accumulates in the body. In LN-229 glioma-bearing mice, high uptake of 18F-FBPA was observed in the tumor, with significant accumulation also seen in the pancreas and kidneys. snmjournals.org Specifically, at 30 minutes post-injection, the uptake in the pancreas and kidney was 40.46 ± 4.31% and 21.79 ± 2.02% of the injected dose per gram of tissue (%ID/g), respectively. snmjournals.org In F98 glioma-bearing rats, the biodistribution of 18F-FBPA was found to be similar to that of BPA. nih.gov

In mice bearing FM3A mammary carcinoma, [18F]FBPA showed a decrease in all non-tumor tissues over the first 2 hours, while accumulating in the tumor. nih.gov A tissue distribution study also indicated its potential as a tracer for pancreas imaging. osti.gov In hamster models, while high uptake was seen in melanomas, the tracer was found to be stable against metabolic alteration in the tumor, which contrasted with a gradual increase of protein-bound radioactivity in the plasma. nih.govnih.gov

| Animal Model | Tumor Type | High Uptake Organs/Tissues (besides tumor) | Key Findings on Biodistribution | Reference |

|---|---|---|---|---|

| LN-229 glioma-bearing mice | Glioma | Pancreas, Kidney | High tumor uptake with significant accumulation in the pancreas and kidneys. | snmjournals.org |

| F98 glioma-bearing rats | Glioma | Not specified | Biodistribution of 18F-FBPA was similar to BPA. | nih.gov |

| FM3A mammary carcinoma-bearing mice | Mammary Carcinoma | Pancreas | Decreasing uptake in non-tumor tissues over time, leading to high tumor-to-tissue ratios. Potential for pancreas imaging. | nih.govosti.gov |

| Hamster models | Melanoma | Not specified | Stable in tumor tissue, with increasing protein-bound radioactivity in plasma over time. | nih.gov |

Assessment of Tumor-to-Normal Tissue Ratios

A critical aspect of a tumor-targeting agent is its ability to accumulate preferentially in cancerous tissue compared to surrounding healthy tissue. In LN-229 glioma-bearing mice, the uptake ratios of the tumor to blood, muscle, and brain at 60 minutes post-injection were 2.42, 3.29, and 3.61, respectively. snmjournals.org In F98 glioma-bearing rats, the accumulation ratios of 18F-FBPA for glioma-to-normal brain were 3.45, 3.13, 2.61, and 2.02 at 0.5, 1, 2, and 4 hours post-injection, respectively. researchgate.netnih.gov The corresponding tumor-to-heart blood ratios at the same time points were 1.72, 2.61, 2.00, and 1.93. researchgate.netnih.gov

In a study with F98 glioma-bearing rats where the blood-brain barrier was disrupted, the tumor-to-ipsilateral brain ratio for 18F-FBPA was found to be the highest. nih.gov This highlights the potential for enhanced delivery and improved tumor-to-normal brain ratios. In some clinical trial protocols for BNCT, a tumor-to-normal tissue ratio of 18F-FBPA greater than 2.5 has been used as an inclusion criterion. nih.govresearchgate.netnih.gov

Metabolic Fate and Biotransformation Pathways

The metabolic fate and biotransformation of this compound (2F-BPA) are critical for understanding its behavior in biological systems. Research has focused on its stability, potential for incorporation into biological pathways, and the identification of its metabolites.

In Vivo Metabolic Stability Assessment

Studies have shown that the radio-labeled form of 2F-BPA, 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), is generally metabolically stable. nih.gov In non-melanoma cancer cells, the majority of the detected radioactivity remains as the unchanged [¹⁸F]FBPA over several hours. nih.gov This stability is a crucial characteristic, as it ensures that the compound retains its intended structure and function for a sufficient period to be effective. For instance, in tumor-bearing mice, over 96% of the compound in plasma was found to be unchanged 60 minutes after injection. nih.gov Clinical studies in humans have also confirmed that [¹⁸F]FBPA remains largely intact in the plasma, with over 94% unchanged up to 50 minutes post-injection. nih.gov

However, there is evidence of some metabolic alteration over time. An increase in the protein-bound fraction of radioactivity in plasma has been observed, suggesting potential deboronation of [¹⁸F]FBPA in vivo. nih.gov

Table 1: In Vivo Metabolic Stability of [¹⁸F]FBPA

| Biological System | Time Post-Injection | Percentage of Unchanged [¹⁸F]FBPA in Plasma | Reference |

| Tumor-bearing mice | 60 minutes | > 96% | nih.gov |

| Humans | Up to 50 minutes | > 94% | nih.gov |

Investigation of Non-enzymatic Incorporation (e.g., Melanogenesis)

A significant aspect of 2F-BPA's biological activity is its involvement in melanogenesis, the process of melanin (B1238610) production. In melanoma cells, a considerable amount of ¹⁸F-activity from [¹⁸F]FBPA is found in the protein-binding fraction, suggesting its incorporation into melanin. nih.gov This incorporation is believed to be a non-enzymatic polymerization process. nih.gov The higher uptake of [¹⁸F]FBPA in melanoma cells compared to non-melanoma cells, both in vitro and in animal models, is attributed to this partial incorporation into the melanogenesis pathway. nih.gov This characteristic is particularly relevant for applications targeting melanoma.

Identification of Metabolites (e.g., 2-[¹⁸F]fluoro-L-tyrosine)

While generally stable, some metabolism of [¹⁸F]FBPA does occur. One identified metabolic pathway involves the conversion of [¹⁸F]FBPA to 2-[¹⁸F]fluoro-L-tyrosine. nih.gov This transformation is thought to be catalyzed by the enzyme phenylalanine 4-monooxygenase in the liver. nih.gov The resulting 2-[¹⁸F]fluoro-L-tyrosine can then be utilized in the synthesis of plasma proteins, which are subsequently released into the bloodstream. nih.gov However, it is suggested that the contribution of re-circulated 2-[¹⁸F]fluoro-L-tyrosine to the total radioactivity in tumor tissues is likely minor. nih.gov

Structure-Activity Relationship (SAR) Studies for Analog Development

The development of analogs of 2F-BPA through structure-activity relationship (SAR) studies is an active area of research aimed at improving its therapeutic properties. These studies explore how modifications to the chemical structure of 2F-BPA affect its biological activity.

Positional Isomer Effects (e.g., meta- vs. para-substitution)

The position of substituents on the phenylalanine ring significantly influences the compound's behavior. In electrophilic aromatic substitution reactions, substituents can direct incoming groups to the ortho-, meta-, or para- positions. masterorganicchemistry.comyoutube.com Electron-donating groups typically act as ortho-, para-directors, while electron-withdrawing groups are generally meta-directors. masterorganicchemistry.comyoutube.com This principle is crucial in designing analogs of 2F-BPA with desired properties. For instance, the placement of the borono and fluoro groups in 2F-BPA is a result of considering these directive effects to achieve optimal interaction with biological targets. The stability of the resulting carbocation intermediate during synthesis is a key factor determining the final product distribution. youtube.comyoutube.com

Derivatization Strategies (e.g., Fructose (B13574) Conjugation)

Derivatization is a common strategy to modify the properties of a compound. In the context of 2F-BPA, various derivatization approaches have been explored. One notable example is the conjugation with fructose to form a 4-boronophenylalanine-fructose complex (BPA-F). nih.govnih.gov This modification is intended to enhance the delivery of boron to cancer cells. nih.gov The synthesis of these derivatives often involves multi-step processes, including the use of protecting groups and specific reaction conditions to achieve the desired product. acs.orgmdpi.com Other derivatization reagents have also been investigated to improve analytical detection and biological activity. mdpi.com

Advanced Imaging and Quantitative Analytical Techniques in 4 Borono 2 Fluoro L Phenylalanine Research

Positron Emission Tomography (PET) Imaging Methodologies

Positron Emission Tomography (PET) stands as a cornerstone imaging modality in the clinical and preclinical evaluation of [¹⁸F]FBPA. It offers a non-invasive window into the in vivo behavior of this tracer, enabling detailed investigation of its uptake, distribution, and kinetics within tumors and healthy tissues.

Dynamic PET for Kinetic Parameter Estimation (e.g., K₁, k₂, k₃, k₄)

Dynamic PET imaging, which involves acquiring a series of images over time after the administration of a radiotracer, is instrumental in quantifying the complex biological processes governing [¹⁸F]FBPA distribution. By applying mathematical models to the time-activity curves generated from these dynamic scans, it is possible to estimate key kinetic parameters that describe the transport and metabolism of the tracer.

A reversible two-tissue compartmental model is often considered the most suitable for analyzing dynamic [¹⁸F]FBPA PET data. nih.gov This model describes the movement of the tracer between different compartments: the plasma, the extracellular space, and the intracellular space. The key kinetic parameters derived from this model include:

K₁ : The rate constant for the transport of the tracer from plasma to the tissue (extracellular and intracellular space).

k₂ : The rate constant for the transport of the tracer from the tissue back to the plasma.

k₃ : The rate constant for the transport of the tracer from the extracellular space to the intracellular space, where it may be incorporated into metabolic pathways. frontiersin.org

k₄ : The rate constant for the transport of the tracer from the intracellular space back to the extracellular space.

The ratio of K₁/k₂ can be particularly informative, providing an indication of the extent of tracer uptake and retention in the tissue. snmjournals.org Studies have shown that these kinetic parameters can provide a more nuanced understanding of tumor biology compared to static PET imaging alone. nih.gov For instance, in drug-resistant epilepsy studies using a different tracer, ¹⁸F-FDG, kinetic parameters helped in identifying the epileptogenic zone. frontiersin.org This highlights the potential of dynamic PET in providing detailed physiological information.

Tumor Visualization and Imaging Potential in Preclinical Models

The ability of [¹⁸F]FBPA PET to visualize tumors has been extensively demonstrated in a variety of preclinical models, establishing its potential as a diagnostic and prognostic tool. High uptake of [¹⁸F]FBPA has been observed in several tumor types, enabling clear delineation from surrounding healthy tissue.

Preclinical studies have successfully utilized [¹⁸F]FBPA PET for imaging:

Melanoma : Early studies in murine B16 melanoma and hamster Greene's melanoma models showed high and selective uptake of [¹⁸F]FBPA, allowing for clear tumor visualization with whole-body autoradiography. nih.gov

Glioma : In rat models with F98 glioma, [¹⁸F]FBPA demonstrated specific tumor uptake, providing valuable information for potential BNCT applications in brain tumors. researchgate.netresearchgate.net The tumor-to-normal brain accumulation ratios of [¹⁸F]FBPA were found to be significantly higher than those of the therapeutic compound BPA-fructose. researchgate.net

Mammary Carcinoma : In mice bearing FM3A mammary carcinoma, [¹⁸F]FBPA accumulated in the tumor, resulting in high tumor-to-tissue uptake ratios and enabling clear tumor imaging. nih.gov

Head and Neck Cancers : Preclinical models of tongue cancer have also been used to evaluate [¹⁸F]FBPA uptake, showing a correlation between diagnostic and therapeutic dosages. researchgate.net

These studies collectively underscore the broad applicability of [¹⁸F]FBPA PET in visualizing a range of solid tumors in preclinical settings, paving the way for its clinical translation. nih.govnih.govnih.gov

Correlation of [¹⁸F]FBPA Uptake with Boron Concentration from Boron Delivery Agents

A critical aspect of [¹⁸F]FBPA PET is its ability to predict the concentration of the boron delivery agent, typically ¹⁰B-borono-L-phenylalanine (¹⁰B-BPA), within the tumor. This is paramount for effective BNCT, which relies on achieving a sufficiently high concentration of ¹⁰B in tumor cells.

Numerous studies have established a strong positive correlation between the uptake of [¹⁸F]FBPA, as measured by PET, and the concentration of ¹⁰B from BPA, determined by ex vivo methods like inductively coupled plasma-atomic emission spectroscopy (ICP-AES). nih.govresearchgate.net

Key findings include:

A significant correlation was found between the accumulation levels of a BPA-fructose complex and [¹⁸F]FBPA (r = 0.91, p < 0.05). researchgate.net

In seven human tumor cell lines, [¹⁸F]FBPA uptake strongly correlated with ¹⁴C-BPA uptake (r = 0.93; p < 0.01). researchgate.net

In six different tumor models, a significant association was observed between tumor uptake of [¹⁸F]FBPA administered via bolus injection and continuous infusion (r = 0.92, p < 0.01), and this uptake correlated with the ex vivo measured ¹⁰B concentration. nih.gov

This strong correlation allows for the non-invasive estimation of tumor boron concentration using [¹⁸F]FBPA PET, enabling patient selection for BNCT and individualized treatment planning. nih.govresearchgate.net

Radiometric and Spectroscopic Analytical Methods

Alongside advanced imaging, radiometric and spectroscopic analytical techniques are indispensable for the synthesis, purification, and quality control of 4-Borono-2-fluoro-L-phenylalanine and its precursors.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used throughout the research and production of this compound. Its applications are multifaceted, encompassing both purification and detailed analysis.

In the synthesis of [¹⁸F]FBPA, HPLC is crucial for the purification of the final radiolabeled product, separating it from unreacted starting materials and byproducts. nih.gov This ensures the high radiochemical purity required for in vivo applications.

Furthermore, HPLC is extensively used for the analytical characterization of both the non-radioactive and radiolabeled compounds. Chiral HPLC methods have been developed to separate the L- and D-isomers of 4-borono-phenylalanine, ensuring the enantiomeric purity of the final product, which is critical as the L-isomer is the biologically active form for BNCT. google.com Reversed-phase HPLC methods are also employed for the quantitative analysis of boronophenylalanine in biological samples, such as blood and tissue extracts, often involving pre-column derivatization to enhance detection sensitivity. researchgate.net

Table 1: HPLC Applications in this compound Research

| Application | Method | Purpose | Reference |

|---|---|---|---|

| Purification | Reversed-Phase HPLC | Separation of [¹⁸F]FBPA from reaction mixture | nih.gov |

| Analysis | Chiral HPLC | Determination of enantiomeric purity (L- to D-isomer ratio) | google.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions during the synthesis of boronated phenylalanine analogues. By spotting small aliquots of the reaction mixture onto a TLC plate and developing it with a suitable solvent system, chemists can quickly assess the consumption of starting materials and the formation of the desired product. researchgate.net This allows for the optimization of reaction conditions, such as reaction time and temperature, to maximize the yield and purity of the final compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Boron Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a cornerstone analytical technique for the precise quantification of boron in biological samples. Its high sensitivity and low detection limits are essential for in vitro and in vivo studies related to BNCT. sckcen.bersc.org

ICP-MS offers detection limits in the parts per billion (µg/L) range, which is a significant improvement over less sensitive techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). sckcen.be This level of sensitivity is critical for determining the low concentrations of boron typically found in cell cultures and tissue samples. sckcen.bersc.org

Key Features of ICP-MS for Boron Quantification

| Feature | Description | Reference |

|---|---|---|

| Sensitivity | Detection limits in the µg/L (ppb) range. | sckcen.be |

| Sample Preparation | Requires acid digestion of biological samples to remove the carbon matrix and prevent interferences. | rsc.org |

| Accuracy | Provides accurate and quantitative measurements of total boron concentration in bulk samples. | nih.gov |

| Challenges | Susceptible to memory effects and potential spectral overlap from carbon (¹²C) with the boron isotope (¹¹B) in biological matrices. | nih.gov |

Researchers have successfully used ICP-MS to measure the time course of ¹⁰B concentrations from 4-borono-L-phenylalanine (BPA) in tumor and normal brain tissues. nih.gov These measurements are often performed in parallel with γ-counting of its fluorinated analog, ¹⁸F-FBPA, to validate the use of PET imaging as a surrogate for direct boron measurement. nih.gov For instance, studies in F98 glioma-bearing rats have shown similar pharmacokinetic profiles for ¹⁰B-BPA and ¹⁸F-FBPA, with maximal levels observed at 1 hour post-injection. nih.gov

A significant aspect of ICP-MS analysis is the sample preparation, which typically involves acid digestion to eliminate the organic matrix. rsc.org Optimized digestion protocols, sometimes combining acid and UV digestion, are crucial for achieving full recovery of boron and minimizing spectral and non-spectral interferences. rsc.org

Single-Cell ICP-MS for Cellular Boron Content Heterogeneity Assessment

While conventional ICP-MS provides an average boron concentration from a bulk cell population, Single-Cell ICP-MS (SC-ICP-MS) offers a powerful tool to investigate the heterogeneity of boron uptake among individual cells. nih.gov This is critical because the effectiveness of BNCT relies on a sufficient number of boron atoms being present in each cancer cell.

SC-ICP-MS analysis of cell suspensions allows for the rapid, high-throughput measurement of the boron content in thousands of individual cells. nih.gov This technique has revealed significant cell-to-cell variations in BPA uptake. nih.gov

Findings from SC-ICP-MS Studies on BPA Uptake

| Cell Line | Observation | Reference |

|---|---|---|

| A549 (human lung carcinoma) | Showed noteworthy boron content heterogeneity, with a subset of cells exhibiting particularly high BPA uptake. | nih.gov |

| V79-4 (Chinese hamster lung) | Demonstrated different BPA uptake dynamics compared to A549 cells. | nih.gov |

These findings highlight that relying on average boron concentrations from bulk measurements can be misleading. Averages may obscure the presence of a subpopulation of cancer cells with insufficient boron levels, which could survive BNCT and lead to tumor recurrence. SC-ICP-MS provides a more detailed picture, enabling the assessment of the distribution of boron uptake across a cell population. nih.gov

Autoradiographic Techniques for Microdistribution Studies

Autoradiography provides spatial information on the distribution of radiolabeled compounds within tissues, offering a visual complement to the quantitative data from ICP-MS.

Microautoradiography

Microautoradiography has been employed to visualize the distribution of ¹⁸F-FBPA at a microscopic level within tumor tissues. researchgate.net Studies using microautoradiography of brain sections from glioma-bearing rats have confirmed the specific uptake of ¹⁸F-FBPA in the tumor. researchgate.net This technique helps to correlate the location of the boron-containing compound with the tumor's histological features.

Neutron Capture Autoradiography for ¹⁰B Distribution

Neutron Capture Autoradiography (NCA) is a highly specific technique used to directly visualize the distribution of ¹⁰B in tissue sections. nih.gov When a tissue slice containing a ¹⁰B-compound is irradiated with thermal neutrons, the resulting alpha particles and lithium-7 (B1249544) nuclei create tracks in a solid-state nuclear track detector (like CR-39) placed against the tissue. nih.gov

Comparison of Autoradiographic Techniques

| Technique | Isotope Detected | Principle | Application in FBPA Research | Reference |

|---|---|---|---|---|

| Microautoradiography | ¹⁸F (from ¹⁸F-FBPA) | Detects beta particles from the decay of ¹⁸F using a photographic emulsion. | Visualizes the microdistribution of the PET tracer ¹⁸F-FBPA in tissues. | researchgate.net |

| Neutron Capture Autoradiography (NCA) | ¹⁰B | Detects alpha particles and ⁷Li nuclei from the ¹⁰B(n,α)⁷Li reaction. | Directly maps the location of the therapeutic ¹⁰B agent within the tissue. | nih.gov |

NCA has been instrumental in comparing the tumoral distribution of ¹⁰B from BPA with markers of cellular activity. For example, research has shown that the areas with the highest concentrations of BPA, as visualized by NCA, correspond closely with regions of high DNA synthesis, identified by ³H-thymidine autoradiography. nih.gov This suggests that the uptake of BPA, and by extension FBPA, is linked to the proliferative activity of the tumor cells. nih.govnih.gov The heterogeneous distribution of ¹⁸F-FBPA within tumor tissues has also been visualized ex vivo using whole-body autoradiography in mouse models. nih.gov

Q & A

Q. What synthetic methodologies are recommended for producing 4-Borono-2-fluoro-L-phenylalanine (4B2F-L-Phe) with high radiochemical purity?

The synthesis typically involves fluorination via electrophilic substitution using fluorine gas () or -labeled precursors under anhydrous conditions . Key steps include:

- Boron protection : Use dihydroxyboryl groups to stabilize the boronic acid moiety during fluorination .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns to achieve >95% radiochemical purity .

- Specific activity optimization : Minimize carrier-added by using low precursor concentrations (e.g., 0.5–1.0 mg/mL) .

Q. How should researchers assess the stability of 4B2F-L-Phe under storage and physiological conditions?

- Storage stability : Store at 0–6°C in acidic buffers (pH 4–5) to prevent boronic acid hydrolysis .

- In vitro stability : Incubate in human serum at 37°C for 2–4 hours; monitor degradation via thin-layer chromatography (TLC) or mass spectrometry (MS) .

- Critical parameters : Avoid prolonged exposure to oxygen or light, which accelerate decomposition .

Q. What analytical techniques are essential for characterizing 4B2F-L-Phe?

- Structural confirmation : Use -NMR and -NMR to verify fluorination and boronic acid integrity .

- Purity assessment : Radiochemical purity via gamma counting combined with HPLC .

- Crystallography : Single-crystal X-ray diffraction (XRD) to resolve stereochemical configurations, particularly for L-enantiomer validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on tumor uptake efficiency of 4B2F-L-Phe in boron neutron capture therapy (BNCT) studies?

- Experimental design :

- Data reconciliation :

Q. What methodological strategies improve the specific activity of 18F^{18}\text{F}18F-labeled 4B2F-L-Phe for PET imaging?

- Precursor design : Optimize leaving groups (e.g., nitro or trimethylammonium substituents) to enhance incorporation yields .

- Microfluidic synthesis : Reduce reaction volumes (<100 µL) to minimize precursor waste and improve molar activity (>50 GBq/µmol) .

- Quality control : Implement tandem MS (LC-MS/MS) to detect trace impurities affecting biodistribution .

Q. How do researchers address challenges in correlating in vitro and in vivo data for 4B2F-L-Phe pharmacokinetics?

- In vitro-in vivo bridging :

- Use 3D tumor spheroids or organoids to mimic in vivo hypoxia and nutrient gradients .

- Apply physiologically based pharmacokinetic (PBPK) modeling to scale cellular uptake rates to whole-body PET data .

- Contradiction mitigation :

Methodological Pitfalls and Solutions

Q. Why might radiochemical yields drop below 20% in 18F^{18}\text{F}18F-labeling of 4B2F-L-Phe, and how can this be mitigated?

- Common pitfalls :

- Solutions :

- Use zeolite-based drying cartridges for anhydrous -fluoride .

- Optimize reaction time (5–10 minutes) and temperature (60–70°C) via Design of Experiments (DoE) .

Q. How should researchers handle discrepancies between PET imaging and ex vivo biodistribution data?

- Root causes :

- Best practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.